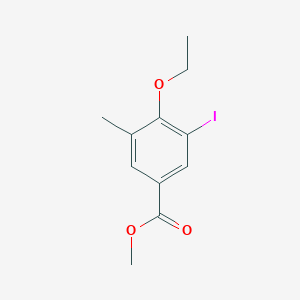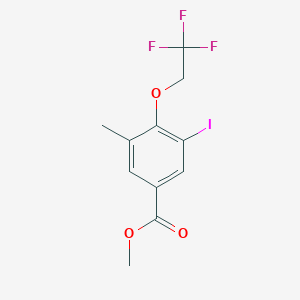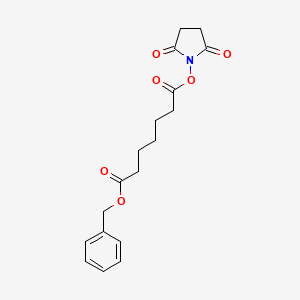
tert-Butyl 3-((2-bromo-6-fluorophenoxy)methyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((2-bromo-6-fluorophenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromo-fluorophenoxy moiety, and an azetidine ring
Méthodes De Préparation
The synthesis of tert-Butyl 3-((2-bromo-6-fluorophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the bromo-fluorophenoxy moiety: This step involves the substitution reaction where a bromo-fluorophenoxy group is introduced to the azetidine ring.
Esterification: The final step involves the esterification of the azetidine derivative to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
tert-Butyl 3-((2-bromo-6-fluorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of oxidized or reduced products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 3-((2-bromo-6-fluorophenoxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azetidine derivatives with biological targets.
Medicine: Research into the potential therapeutic applications of azetidine derivatives includes their use as potential drug candidates for various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((2-bromo-6-fluorophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromo-fluorophenoxy moiety and the azetidine ring can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-((2-bromo-6-fluorophenoxy)methyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound has a similar azetidine ring but lacks the bromo-fluorophenoxy moiety.
tert-Butyl bromoacetate: This compound contains a bromo group and a tert-butyl ester but lacks the azetidine ring and the fluorophenoxy moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.
Propriétés
IUPAC Name |
tert-butyl 3-[(2-bromo-6-fluorophenoxy)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDLQGDWWLSLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














